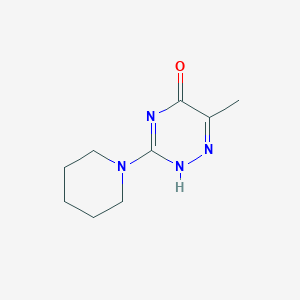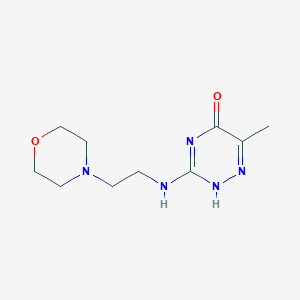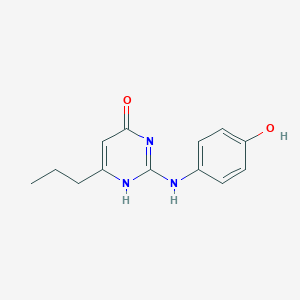![molecular formula C19H19N3O4S2 B254678 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B254678.png)
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide, also known as BAY-43-9006, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. The compound was first synthesized by scientists at Bayer Pharmaceuticals in the early 2000s and has since been the subject of numerous scientific studies. In
作用机制
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide inhibits the activity of several kinases that are involved in tumor growth and progression. Specifically, the compound binds to the ATP-binding pocket of RAF kinase and prevents its activation. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. Additionally, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to inhibit the activity of VEGFR and PDGFR, which are involved in tumor angiogenesis.
Biochemical and Physiological Effects:
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been shown to inhibit tumor angiogenesis and reduce the formation of new blood vessels in tumors. Clinical studies have also shown that 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide can improve the overall survival of patients with advanced renal cell carcinoma and hepatocellular carcinoma.
实验室实验的优点和局限性
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has several advantages for lab experiments. The compound is readily available and has a well-established synthesis method. Additionally, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been extensively studied and its mechanism of action is well-understood. However, there are also limitations to using 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in lab experiments. The compound has been shown to have off-target effects on other kinases, which can complicate data interpretation. Additionally, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has a relatively short half-life, which can make it difficult to maintain consistent drug levels in experiments.
未来方向
There are several future directions for research on 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide. One area of focus is the development of combination therapies that can enhance the efficacy of 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide. Additionally, there is ongoing research into the use of 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in other types of cancer, including lung cancer and pancreatic cancer. Finally, there is a need for further research into the mechanism of action of 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide and the potential for the development of resistance to the compound.
Conclusion:
In conclusion, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is a small molecule inhibitor that has shown promise as a potential therapy for several types of cancer. The compound has a well-established synthesis method and its mechanism of action is well-understood. However, there are limitations to using 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide in lab experiments and ongoing research is needed to fully understand its potential in cancer treatment.
合成方法
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide is synthesized through a multi-step process that involves the reaction of 2-aminobenzamide with 2-chloro-6-(4-morpholinylsulfonyl)benzoic acid. The resulting intermediate is then subjected to a series of reactions that ultimately lead to the formation of the final product. The synthesis method has been well-established and is widely used in the research community.
科学研究应用
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been extensively studied for its potential in cancer treatment. The compound has been shown to inhibit the activity of several kinases that are involved in tumor growth and progression, including RAF kinase, VEGFR, and PDGFR. As a result, 2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide has been investigated as a potential therapy for a range of cancers, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
属性
产品名称 |
2-methyl-N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide |
|---|---|
分子式 |
C19H19N3O4S2 |
分子量 |
417.5 g/mol |
IUPAC 名称 |
2-methyl-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H19N3O4S2/c1-13-4-2-3-5-15(13)18(23)21-19-20-16-7-6-14(12-17(16)27-19)28(24,25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,20,21,23) |
InChI 键 |
CMCSZDSOJOSNCL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B254595.png)
![6-methyl-3-sulfanylidene-4-[(E)-(2,3,6-trichlorophenyl)methylideneamino]-2H-1,2,4-triazin-5-one](/img/structure/B254596.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)
![3-{[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B254599.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B254602.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![N-cyclohexyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B254606.png)
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)



